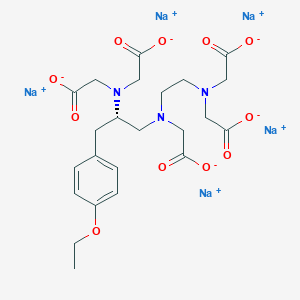
N-((1-Propylcyclobutyl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Propylcyclobutyl)methyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Propylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 1-propylcyclobutylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Propylcyclobutyl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted thietan-3-amines
Aplicaciones Científicas De Investigación
N-((1-Propylcyclobutyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((1-Propylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the adrenergic and serotoninergic systems, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring but without the cyclobutyl group.
Cyclobutylmethylamine: Contains the cyclobutyl group but lacks the thietane ring.
Uniqueness
N-((1-Propylcyclobutyl)methyl)thietan-3-amine is unique due to the combination of the thietane ring and the cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H21NS |
|---|---|
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
N-[(1-propylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-4-11(5-3-6-11)9-12-10-7-13-8-10/h10,12H,2-9H2,1H3 |
Clave InChI |
GDXYHSULOSEDFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)



![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)






